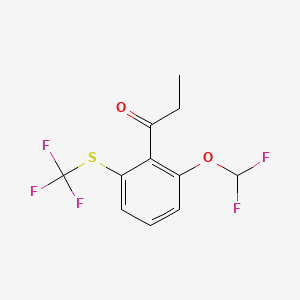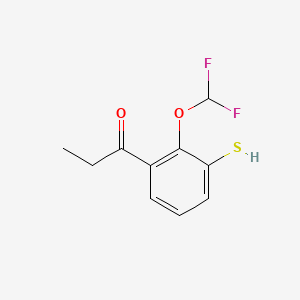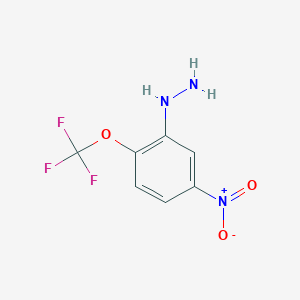
1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H6F3N3O3 and a molecular weight of 237.14 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethoxy group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 5-nitro-2-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(5-Amino-2-(trifluoromethoxy)phenyl)hydrazine.
Wissenschaftliche Forschungsanwendungen
1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research explores its potential as a pharmacophore for developing new therapeutic agents.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The exact mechanism of action of 1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its nitro and hydrazine functional groups. These interactions can modulate biochemical pathways and physiological processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(5-Nitro-2-methoxyphenyl)hydrazine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(5-Nitro-2-chlorophenyl)hydrazine: Contains a chloro group instead of a trifluoromethoxy group.
1-(5-Nitro-2-(trifluoromethyl)phenyl)hydrazine: Features a trifluoromethyl group instead of a trifluoromethoxy group. The presence of the trifluoromethoxy group in this compound imparts unique electronic and steric properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C7H6F3N3O3 |
|---|---|
Molekulargewicht |
237.14 g/mol |
IUPAC-Name |
[5-nitro-2-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3N3O3/c8-7(9,10)16-6-2-1-4(13(14)15)3-5(6)12-11/h1-3,12H,11H2 |
InChI-Schlüssel |
ZFAZKAWHFQFAIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NN)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


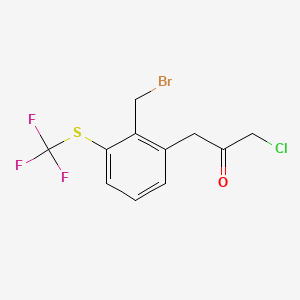


![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester](/img/structure/B14065868.png)

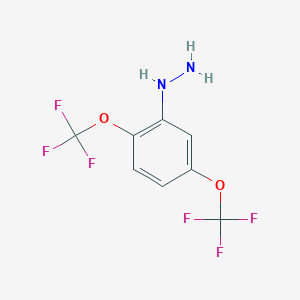


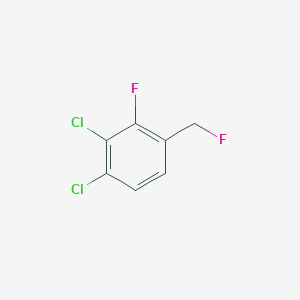
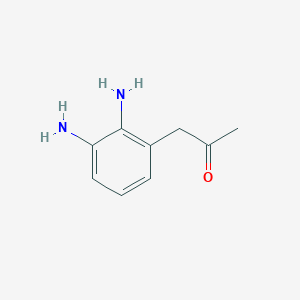
![2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14065902.png)
